molecular formula C16H19N5OS B183316 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole CAS No. 3993-28-0

5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole

Cat. No. B183316
CAS RN: 3993-28-0
M. Wt: 329.4 g/mol
InChI Key: KKNKBONMMKSMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole, also known as MI-2, is a small molecule inhibitor that has been used in scientific research to understand the mechanism of action of certain proteins.

Mechanism Of Action

5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole works by binding to the active site of MALT1, preventing it from cleaving certain proteins that are important for cell survival. This leads to the death of cancer cells that are dependent on MALT1 activity.

Biochemical And Physiological Effects

5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to have a selective effect on cancer cells that are dependent on MALT1 activity, while sparing normal cells. This makes it a promising candidate for cancer treatment. Additionally, 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole in lab experiments is its selectivity for cancer cells that are dependent on MALT1 activity. This allows for the study of the specific role of MALT1 in cancer development. However, one limitation is that 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole is not effective against all types of cancer, and further research is needed to identify which cancers are most responsive to 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole treatment.

Future Directions

There are several future directions for research on 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole. One area of interest is the development of more potent and selective inhibitors of MALT1 activity. Additionally, further research is needed to understand the role of MALT1 in cancer development and to identify which types of cancer are most responsive to 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole treatment. Finally, the potential anti-inflammatory effects of 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole could be explored further for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole involves several steps, including the reaction of 3-nitro-4-chloroaniline with ethyl glyoxalate, followed by the reaction of the resulting product with 2-(4-morpholinyl)ethylamine and 2-mercapto-5-methyl-1,3,4-thiadiazole. The final product is purified using column chromatography.

Scientific Research Applications

5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been used in scientific research to understand the mechanism of action of certain proteins, specifically the MALT1 paracaspase. MALT1 is a protein that plays a critical role in the immune system and is involved in the development of certain types of cancer. 5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole has been shown to inhibit the activity of MALT1, making it a potential therapeutic target for cancer treatment.

properties

CAS RN

3993-28-0

Product Name

5-Methyl-3-((2-(4-morpholinyl)ethyl)thio)-5H-(1,2,4)triazino(5,6-b)indole

Molecular Formula

C16H19N5OS

Molecular Weight

329.4 g/mol

IUPAC Name

4-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

InChI

InChI=1S/C16H19N5OS/c1-20-13-5-3-2-4-12(13)14-15(20)17-16(19-18-14)23-11-8-21-6-9-22-10-7-21/h2-5H,6-11H2,1H3

InChI Key

KKNKBONMMKSMNC-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCOCC4

Other CAS RN

3993-28-0

solubility

49.4 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.